molecular formula C8H15ClO B13152345 4-(Chloromethyl)-4-ethyloxane

4-(Chloromethyl)-4-ethyloxane

Cat. No.: B13152345
M. Wt: 162.66 g/mol
InChI Key: RRTJQOFDFPQFLF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-ethyloxane can be achieved through several methods. One common approach involves the chloromethylation of 4-ethyloxane using chloromethylating agents such as chloromethyl methyl ether (CMME) or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and environmentally friendly catalysts is preferred to minimize hazardous by-products and waste. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-ethyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or neutral conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of oxane.

    Oxidation: Products include oxane derivatives with aldehyde or carboxylic acid functional groups.

    Reduction: The major product is 4-ethyloxane with a methyl group replacing the chloromethyl group.

Scientific Research Applications

4-(Chloromethyl)-4-ethyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-ethyloxane primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into the oxane ring .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-methyloxane: Similar in structure but with a methyl group instead of an ethyl group.

    4-(Bromomethyl)-4-ethyloxane: Similar but with a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-4-ethyloxane: Similar but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-4-ethyloxane is unique due to the presence of both a chloromethyl and an ethyl group on the oxane ring, which imparts distinct reactivity and properties compared to its analogs. The chloromethyl group provides a versatile site for nucleophilic substitution, while the ethyl group influences the compound’s steric and electronic characteristics .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

4-(chloromethyl)-4-ethyloxane

InChI

InChI=1S/C8H15ClO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3

InChI Key

RRTJQOFDFPQFLF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOCC1)CCl

Origin of Product

United States

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